Neu(a2-3)Gal
Description
Biological Significance of α2,3-Sialylation in Glycobiology
α2,3-sialylation plays a crucial role in a wide array of biological processes, influencing cell-cell interactions, immune responses, and host-pathogen interactions rsc.orgmdpi.comontosight.ai. As terminal modifications, sialic acids are highly exposed on the cell surface and are key participants in molecular recognition events mdpi.comgutnliver.orgfrontiersin.org.
One significant area where α2,3-sialylation is implicated is in cell adhesion and signaling ontosight.ai. These glycans can be recognized by specific receptors, including members of the Siglec (Sialic acid-binding immunoglobulin-like lectin) family, which are involved in modulating immune cell function nih.govmdpi.com. For example, Siglec-7 has been shown to interact with Campylobacter jejuni lipooligosaccharides (LOS) that express α2,3 or α2,3/α2,8 linkages rsc.org. Factor H, a key regulatory protein in the alternative complement pathway, also binds to α2,3-linked sialyl glycans mdpi.com.
α2,3-sialylation is also critically important in the context of pathogen recognition and infection. Many pathogens, including viruses and bacteria, exploit sialic acid-containing glycans as receptors for attachment and entry into host cells rsc.orgnih.govontosight.airsc.org. Influenza viruses, for instance, utilize their hemagglutinin (HA) protein to bind to sialic acid receptors on host cells virology.wsrsc.orgresearchgate.net. Avian influenza virus strains preferentially bind to α2,3-linked sialic acids, which are abundant on epithelial cells in the avian intestinal tract virology.wsrsc.org. While α2,3-linked sialic acids are present in the human respiratory tract, particularly on ciliated epithelial cells and in the lower airways, the prevalence of α2,6 linkages is higher in the upper respiratory tract, influencing species tropism and transmission efficiency of influenza viruses virology.ws.
In the context of bacterial pathogenesis, some species like Neisseria gonorrhoeae can sialylate their LOS with α2,3-linked sialic acid, mimicking human glycans to evade the host immune response nih.gov. Trypanosoma cruzi, the parasite causing Chagas' disease, acquires α2,3-linked sialic acids on its surface glycans by transferring them from host glycoconjugates using a trans-sialidase enzyme (TcTS), which is crucial for infection and immune modulation rsc.org.
Furthermore, changes in α2,3-sialylation patterns have been associated with various disease states, including cancer and autoimmune disorders rsc.orggutnliver.orgfrontiersin.org. Altered sialylation, including an increase in α2,3-linked structures, has been observed in ovarian cancer samples compared to healthy controls, suggesting a potential role as a diagnostic or prognostic marker frontiersin.org.
Contextual Overview of Sialic Acid Linkage Isomerism
Sialic acid linkage isomerism, primarily the distinction between α2,3 and α2,6 linkages to galactose, is a fundamental aspect of glycobiology that contributes significantly to the functional diversity of glycans mdpi.comoup.comfrontiersin.orgresearchgate.net. Although the chemical difference lies in the position of the glycosidic bond to the galactose residue (C-3 versus C-6), this seemingly minor variation results in significant structural and conformational differences between α2,3- and α2,6-sialylated glycans mdpi.comresearchgate.net.
These structural differences influence the accessibility and recognition of the sialic acid residue by carbohydrate-binding proteins such as lectins, antibodies, and receptors gutnliver.orgresearchgate.net. For example, lectins like Maackia amurensis agglutinin (MAL) typically recognize α2,3-linked sialic acids, while Sambucus nigra agglutinin (SNA) shows specificity for α2,6 linkages mdpi.com. However, it is noted that lectin binding can sometimes be non-specific, necessitating more precise analytical methods mdpi.com.
The specific sialyltransferase enzymes responsible for creating these linkages determine the resulting isomer present on a glycoconjugate rsc.orgoup.comontosight.ai. For instance, ST3GAL enzymes catalyze the formation of α2,3 linkages, while ST6GAL enzymes form α2,6 linkages uniprot.orguniprot.org. The differential expression and activity of these enzymes in different cell types and tissues, and at different developmental stages, lead to distinct patterns of α2,3 and α2,6 sialylation researchgate.net.
The distinct structural presentations of α2,3 and α2,6 linkages lead to different biological outcomes. As mentioned earlier, influenza viruses exhibit a clear preference for one linkage over the other, a key factor in host specificity virology.wsrsc.orgresearchgate.net. Similarly, the recognition of sialylated glycans by immune receptors like Siglecs can be linkage-specific, influencing immune cell signaling nih.govmdpi.com. The differential expression of these isomers is also observed during development, suggesting specific roles in tissue development and function researchgate.net.
The ability to distinguish and analyze these linkage isomers is crucial for understanding their precise roles in health and disease frontiersin.orgub.edu. While traditional methods like exoglycosidase digestion and lectin binding have been used, advanced mass spectrometry-based techniques and linkage-specific derivatization methods are providing more detailed and quantitative analysis of sialic acid linkage isomerism frontiersin.orgacs.orgub.edu.
Table 1: Examples of Biological Processes Influenced by α2,3-Sialylation
| Biological Process | Role of α2,3-Sialylation | References |
| Cell-Cell Interactions | Influences adhesion and signaling. | ontosight.ai |
| Immune Response | Recognized by immune receptors (e.g., Siglecs, Factor H), modulating responses. | nih.govmdpi.comontosight.ai |
| Pathogen Recognition/Infection | Serves as receptors for viruses (e.g., avian influenza) and bacteria; molecular mimicry. | nih.govontosight.aivirology.wsrsc.org |
| Glycan Structure/Conformation | Determines distinct shapes ("cone-like") compared to α2,6 linkages ("umbrella-like"). | researchgate.netresearchgate.net |
| Development | Exhibits developmentally regulated expression patterns. | researchgate.net |
| Disease (e.g., Cancer) | Altered expression patterns observed; potential diagnostic/prognostic marker. | rsc.orggutnliver.orgfrontiersin.org |
Table 2: Comparative Features of α2,3 and α2,6 Sialic Acid Linkages
| Feature | α2,3 Linkage | α2,6 Linkage | References |
| Linkage to Galactose | C-2 of Sialic Acid to C-3 of Galactose | C-2 of Sialic Acid to C-6 of Galactose | mdpi.comontosight.aivirology.ws |
| Catalyzing Enzymes | ST3GAL sialyltransferases | ST6GAL sialyltransferases | uniprot.orguniprot.org |
| Conformation | Can form a stable lactone with adjacent galactose | Cannot form a stable lactone with adjacent galactose | mdpi.com |
| Shape | Described as "cone-like" | Described as "umbrella-like" | researchgate.net |
| Viral Binding | Preferred by avian influenza viruses | Preferred by human influenza viruses | virology.wsrsc.orgresearchgate.net |
| Immune Recognition | Recognized by Factor H and certain Siglecs | Recognized by certain Siglecs | nih.govmdpi.com |
| Relative Abundance | Varies with glycan structure and antennarity | Varies with glycan structure and antennarity | acs.orgub.edu |
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-amino-4-hydroxy-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO13/c16-7-4(19)1-15(14(25)26,28-11(7)8(21)5(20)2-17)29-12-9(22)6(3-18)27-13(24)10(12)23/h4-13,17-24H,1-3,16H2,(H,25,26)/t4-,5+,6+,7+,8+,9-,10+,11+,12-,13?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYTELBKRMDEE-OVDIROPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OC2C(C(OC(C2O)O)CO)O)C(C(CO)O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)[C@@H]([C@@H](CO)O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Regulation of α2,3 Sialylation
Sialyltransferase Gene Families and Isoforms Mediating α2,3-Linkage Formation
Sialyltransferases (STs) constitute a family of enzymes responsible for transferring sialic acid from the high-energy donor molecule, cytidine (B196190) monophosphate-sialic acid (CMP-Sia), to acceptor oligosaccharides or glycoconjugates. gutnliver.org Mammalian sialyltransferases are classified into four main families based on the type of glycosidic linkage they form and the acceptor sugar: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia. mdpi.com The ST3Gal family specifically catalyzes the formation of the α2,3 glycosidic bond between sialic acid and a terminal galactose residue. mdpi.comgutnliver.org
Within the ST3Gal family, several distinct isoforms exist, each encoded by a separate gene (ST3GAL1, ST3GAL2, ST3GAL3, ST3GAL4, ST3GAL5, and ST3GAL6). These isoforms exhibit overlapping yet distinct substrate specificities, contributing to the structural diversity of α2,3-sialylated glycans.
Substrate Specificity of ST3Gal Isoforms in α2,3-Sialic Acid Synthesis
The different ST3Gal isoforms display preferences for specific acceptor substrates, which can be terminal galactose residues presented on various underlying glycan structures, including N-glycans, O-glycans, and glycolipids.
ST3Gal-I (ST3GAL1): This isoform is known to efficiently sialylate core 1 O-glycans, which feature a Galβ1,3GalNAc structure. uniprot.org Studies have demonstrated its role in the O-sialylation of key glycoproteins involved in immune cell function, such as CD43 and CD45. uniprot.org Research using gene-deficient cell lines has confirmed that ST3Gal-I is a significant contributor to O-glycan sialylation during cellular differentiation. nih.gov
ST3Gal-II (ST3GAL2): ST3Gal-II primarily acts on Galβ1,3GalNAc-terminated glycoconjugates, playing a significant role in the biosynthesis of certain gangliosides (glycolipids) in the nervous system, including the conversion of GM1 to GD1a and GA1 to asialo-GM1. uniprot.org Its catalytic efficiency is notably higher with Galβ1,3GalNAc compared to Galβ1,3GlcNAc. uniprot.org Along with ST3Gal-III, it is crucial for the synthesis of brain GD1a and GT1b. uniprot.org ST3Gal-II also contributes to O-sialylation during differentiation processes and is predominantly responsible for the sialylation of GPIIb. nih.gov
ST3Gal-III (ST3GAL3): This isoform exhibits broader acceptor specificity compared to some other ST3Gals, capable of utilizing terminal Galβ1,4GlcNAc structures commonly found on N-glycans and neolacto-series glycolipids. wikigenes.org However, it does not efficiently sialylate lacto-series glycolipids like lactosylceramide. wikigenes.org
ST3Gal-IV (ST3GAL4): ST3Gal-IV is considered a principal enzyme for introducing α2,3-linked sialic acid onto terminal galactose residues present on both N- and O-linked glycans. mdpi.comresearchgate.net Its activity leads to increased levels of α2,3-sialylation on various glycoconjugates. researchgate.net
Studies employing synthetic glycan analogues have provided detailed insights into the structural requirements for substrate recognition by ST3Gal enzymes, highlighting the importance of specific hydroxyl group configurations on the acceptor galactose residue. researchgate.net
Regulatory Mechanisms Governing Sialyltransferase Expression
The precise control of α2,3-sialylation is achieved through intricate regulatory mechanisms that govern the expression and activity of ST3Gal isoforms. These mechanisms operate at multiple levels, including transcriptional control, post-transcriptional modification, and epigenetic regulation.
Transcriptional regulation is a major determinant of ST3Gal expression levels, often involving tissue-specific promoters and the action of various transcription factors. oup.comfrontiersin.org This allows for the differential expression of ST3Gal isoforms in different cell types and developmental stages. oup.com
The availability of the nucleotide sugar donor, CMP-sialic acid, has also been shown to influence sialyltransferase expression, suggesting a feedback mechanism where substrate levels can regulate the enzymes that utilize them. nih.gov This indicates that the metabolic state of the cell can impact glycosylation patterns. nih.gov
Furthermore, accumulating evidence points to the involvement of microRNAs (miRs) in modulating sialyltransferase expression by binding to their messenger RNAs and affecting stability or translation. oup.com Interactions between sialyltransferases and cellular signaling pathways, including those involving oncogenes like c-Myc, can also influence their expression and contribute to altered sialylation in disease states. oup.com
Precursor Metabolism and Nucleotide Sugar Donor Synthesis for α2,3-Sialylation
The synthesis of α2,3-sialylated glycans is contingent upon the availability of the activated donor molecule, CMP-sialic acid. The biosynthesis of CMP-sialic acid involves a series of enzymatic steps that convert precursor sugars into the activated form.
The primary pathway for sialic acid biosynthesis in humans begins with UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgresearchgate.net The key regulatory enzyme in this pathway is UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a bifunctional enzyme that converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates ManNAc to ManNAc-6-phosphate. wikipedia.orgnih.gov ManNAc-6-phosphate then reacts with phosphoenolpyruvate (B93156) through the action of N-acetylneuraminic acid-9-phosphate synthase to form N-acetylneuraminic acid-9-phosphate, which is then dephosphorylated to yield N-acetylneuraminic acid (Neu5Ac). wikipedia.org
Following its synthesis in the cytosol, Neu5Ac is transported into the nucleus, where it is activated by the enzyme CMP-sialic acid synthetase (CMAS). wikipedia.orgresearchgate.net CMAS catalyzes the formation of CMP-Neu5Ac from Neu5Ac and cytidine triphosphate (CTP). ontosight.aimdpi.com This reaction is crucial as it provides the high-energy donor required by sialyltransferases. ontosight.aimdpi.com
CMP-Neu5Ac is then transported from the nucleus to the Golgi apparatus by specific nucleotide sugar transporters, where it becomes available to the various sialyltransferases. wikipedia.orgjmb.or.kr The concentration of CMP-sialic acid within the Golgi can influence the efficiency of sialylation. jmb.or.kr
Glycosyltransferase Networks in α2,3-Sialic Acid Biosynthesis Pathways
The biosynthesis of α2,3-sialylated structures is an integral part of the broader glycosyltransferase network that determines the final complexity and diversity of cellular glycans. The formation of the Neu(a2-3)Gal linkage occurs at the terminal ends of glycan chains that have been previously elongated by other glycosyltransferases.
The acceptor substrates for ST3Gal enzymes (terminal galactose residues) are generated by the action of β-galactosyltransferases. These enzymes attach galactose to underlying sugar residues, such as N-acetylglucosamine (GlcNAc) in the case of LacNAc (Galβ1,4GlcNAc) structures or N-acetylgalactosamine (GalNAc) in the case of core 1 O-glycans (Galβ1,3GalNAc). mdpi.com The sequential and coordinated activities of these different glycosyltransferases, along with the availability of their respective nucleotide sugar donors and their localization within the Golgi compartments, dictate the specific glycan structures that are ultimately presented on the cell surface or secreted. mdpi.comgutnliver.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 101745759 |
| Sialic acid | 14017587 guidetopharmacology.org |
| N-acetylneuraminic acid (Neu5Ac) | 439197 wikipedia.org |
| Galactose (Gal) | 439357 wikipedia.org |
| CMP-Sialic acid (CMP-Neu5Ac) | 448209 nih.gov |
| Cytidine triphosphate (CTP) | 607 |
| N-acetylmannosamine (ManNAc) | 125865 |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | 104908 |
| Phosphoenolpyruvate | 104403 |
Illustrative Data Table: ST3Gal Isoform Substrate Preferences
The substrate specificity of ST3Gal isoforms is a key determinant of α2,3-sialylation patterns. While precise quantitative data varies depending on the experimental context and specific acceptor molecule, the following table conceptually illustrates the known preferences based on research findings:
| ST3Gal Isoform | Primary Acceptor Linkage | Preferred Acceptor Contexts | Key Biological Roles |
| ST3Gal-I | Galβ1,3GalNAc | Core 1 O-glycans | Immune cell glycosylation, O-glycoprotein sialylation uniprot.org |
| ST3Gal-II | Galβ1,3GalNAc | Gangliosides (GM1, GA1), Core 1 O-glycans | Neurodevelopment, ganglioside biosynthesis uniprot.org |
| ST3Gal-III | Galβ1,4GlcNAc | N-glycans, Neolacto-series glycolipids | Diverse glycoprotein (B1211001) and glycolipid sialylation wikigenes.org |
| ST3Gal-IV | Terminal Gal (on LacNAc) | N-glycans, O-glycans, Glycolipids | Broad α2,3-sialylation of various glycoconjugates mdpi.comresearchgate.net |
This table provides a simplified overview; the actual substrate specificity can be influenced by the surrounding glycan structure and protein context. Detailed research findings often involve kinetic parameters (e.g., Km, Vmax) determined using specific synthetic or naturally occurring acceptor substrates.
Catabolism and Desialylation of α2,3 Sialic Acid Glycoconjugates
Sialidase Enzyme Specificity and Action on α2,3-Linkages
Sialidases exhibit varying degrees of specificity towards the different types of glycosidic linkages formed by sialic acid residues, including α2,3, α2,6, α2,8, and α2,9 linkages. nih.govnih.govnih.govnih.govontosight.aimetabolomicsworkbench.orguni.lu The specificity of a particular sialidase dictates which glycoconjugates it will target for desialylation.
Mammalian sialidases demonstrate differential preferences for α2,3 linkages:
NEU2 (Cytosolic Sialidase): Found in the cytosol, NEU2 is a soluble enzyme. ontosight.aiuni.lu Research indicates that NEU2 can hydrolyze α2,3-sialyllactose and various gangliosides, demonstrating a broad substrate specificity in in vitro assays. guidetopharmacology.orguni.luresearchgate.netlipidmaps.org Studies involving molecular docking and mutagenesis have identified specific amino acid residues within NEU2 that are involved in the binding and recognition of substrates like α2,3 sialyl-galactose. guidetopharmacology.org
NEU3 (Plasma Membrane Sialidase): This sialidase is associated with the plasma membrane and primarily targets gangliosides. nih.govmetabolomicsworkbench.org While often described as ganglioside-specific, some research has identified that NEU3 can hydrolyze specific α2,3-linked sialyl β-galactosyl residues on certain receptors, such as the TrkA receptor. nih.gov
NEU4 (Lysosomal/Mitochondrial/Intracellular Membrane Sialidase): NEU4 is found in lysosomes, mitochondria, and other intracellular membranes. nih.govmetabolomicsworkbench.org It exhibits a wide substrate specificity, capable of hydrolyzing sialic acids from both glycoproteins and gangliosides. nih.govmetabolomicsworkbench.org NEU1, NEU2, and NEU4 have been reported to prefer α-(2,3) linked sialic acids as a substrate, while NEU3 shows a preference for α-(2,6) linked sialic acids according to one source. ontosight.ai However, other sources indicate NEU3's activity on α2,3 linkages in specific contexts. nih.gov
Beyond mammalian enzymes, some bacterial sialidases exhibit potent and highly specific activity towards α2,3 linkages. For instance, Sialidase L, purified from the leech Macrobdella, has demonstrated strict specificity for the hydrolysis of the NeuAc α2->3Gal linkage, without cleaving other sialosyl linkages tested. wikipedia.org A cloned α2,3-sialidase has been reported to have a 260-fold kinetic preference for the α2,3 sialyl linkage and efficiently cleaves sialyl groups from glycoproteins and glycolipids. nih.gov
Research findings on sialidase specificity often involve the use of synthetic substrates like 4-methylumbelliferyl-alpha-NeuAc (4MU-NeuAc) and natural substrates such as sialyllactose (including α2,3-sialyllactose) and various gangliosides. nih.govresearchgate.netlipidmaps.orgwikipedia.orgnih.govuni.luamegroups.cn Kinetic parameters, such as Km values, can provide quantitative measures of an enzyme's affinity for a particular substrate. For example, a cloned α2,3-sialidase showed Km values of 0.25 mM for 4MUNeuAc, 1.52 mM for 3'-sialyllactose, and 2.66 mM for PA-3'-sialyllactose. nih.gov
Table 1: Reported Kinetic Parameters for a Cloned α2,3-Sialidase nih.gov
| Substrate | Km (mM) |
| 4MUNeuAc | 0.25 |
| 3'-Sialyllactose | 1.52 |
| PA-3'-Sialyllactose | 2.66 |
Studies on human cytosolic sialidase NEU2 using p-nitrophenol (pNP)-tagged α2,3- or α2,6-linked sialyl galactosides with different terminal sialic acid forms have helped identify structural features recognized by the enzyme. uni.lu
Regulation of α2,3-Sialic Acid Catabolism Pathways
The catabolism of α2,3-sialic acid glycoconjugates is a regulated process crucial for maintaining cellular homeostasis and responding to various physiological and pathological stimuli. The primary pathway for the degradation of many sialoglycoconjugates occurs within the lysosomes. uni.lu
In the lysosomal pathway, sialoglycoconjugates are internalized through endocytosis and delivered to lysosomes, where lysosomal sialidases, predominantly NEU1, remove the terminal sialic acid residues. metabolomicsworkbench.orguni.luuni.lu The released free sialic acid is then transported from the lysosome to the cytosol via specific transporters, such as SLC17A5. uni.luuni-freiburg.de Once in the cytosol, the free sialic acid can either be recycled for the biosynthesis of new glycoconjugates or further degraded by the enzyme N-acetylneuraminate lyase (also known as sialic acid aldolase, NanA in bacteria) into N-acetylmannosamine and pyruvate. uni.luuni.luamegroups.cnglycosmos.org
The activity and localization of mammalian sialidases are subject to various regulatory mechanisms. NEU1, for instance, requires its association with a multienzyme complex in the lysosome for full activity. hmdb.casigmaaldrich.com This complex includes other glycosidases and protective protein cathepsin A.
Regulation of sialic acid catabolism pathways can have significant biological consequences. Alterations in sialidase expression or activity can lead to changes in cell surface sialylation, impacting cell-cell interactions, immune cell function, and susceptibility to pathogens. nih.govnih.govnih.govuni.lu For example, changes in NEU1 expression and localization have been observed in the context of Leishmania donovani infection in macrophages, affecting TLR4 sialylation and signaling. nih.gov Reduced membrane-associated NEU1 and decreased enzyme activity were noted in infected macrophages, leading to enhanced TLR4 sialylation. nih.gov
Furthermore, bacterial sialidases secreted by pathogens can contribute to the desialylation of host glycoconjugates, influencing infection dynamics and immune responses. nih.govnih.govuni.lu In the context of intestinal inflammation in mice, increased caecal sialidase activity, partly originating from bacteria like Bacteroides vulgatus, has been shown to release α2,3-linked sialic acid from intestinal tissue, promoting the outgrowth of E. coli and exacerbating inflammation. uni.lu This highlights how the regulation of α2,3-sialic acid catabolism, even by microbial enzymes, can impact host health.
The expression levels of mammalian sialidases can also be regulated in response to differentiation signals or in disease states. For example, cytosolic sialidase NEU2 upregulation has been observed during the differentiation of PC12 cells, a model for neuronal differentiation. uni.luresearchgate.net Aberrant expression of human sialidases has been associated with various pathological conditions. uni.luuni.lu
The balance between sialyltransferase activity (which adds sialic acids) and sialidase activity (which removes them) is critical for maintaining the specific sialylation patterns on cell surfaces and secreted molecules, thereby regulating their biological functions.
Molecular Recognition and Functional Implications of α2,3 Sialic Acid Glycoconjugates
Role in Intercellular Recognition and Adhesion Processes
Glycans terminated with α2,3-linked sialic acid play a significant role in mediating the interactions between cells and their environment, including other cells and the extracellular matrix. amazonaws.com These interactions are fundamental to tissue organization, development, and homeostasis.
The sialylation patterns of integrin receptors, a family of cell adhesion molecules, can distinctly affect their function. portlandpress.com Research on the LNCaP/C4-2B prostate cancer progression model has revealed that an increase in α2,3-linked sialic acid residues on the α2 subunit of the α2β1 integrin receptor is correlated with the metastatic behavior of bone metastatic C4-2B cells. portlandpress.com This specific sialylation, driven by increased expression of α2,3-sialyltransferases like ST3GAL3, was found to be a requirement for the integrin's dependent adhesion to collagen type I. portlandpress.com Furthermore, these α2,3-linked sialic acids on the integrin receptor also mediate carbohydrate-carbohydrate interactions with the glycosphingolipid asialo-GM1, leading to the formation of a functional complex on the cell membrane that influences the invasive process. portlandpress.com
In addition to mediating adhesion, α2,3-sialylation can also act as a mask for cellular receptors, preventing interactions. For example, the TrKA tyrosine kinase receptors, which are signaling receptors for neurotrophin growth factors, are only activated after the enzymatic removal of α2,3-linked sialic acid from the underlying galactose residues. nih.gov This demonstrates that the presence or absence of the Neu(a2-3)Gal structure can function as a molecular switch, controlling cellular responses to external stimuli.
Modulation of Immune System Functions by α2,3-Sialylation
The sialic acid content on the surface of immune cells is a finely tuned regulatory mechanism that varies with cell type, differentiation state, and environmental cues. nih.gov α2,3-sialylated glycans are centrally implicated in immunity, modulating the functions of key immune cells like dendritic cells (DCs) and influencing the activity of antibodies. unl.pt
During the differentiation of human monocytes into DCs, the expression of α2,3-sialylated O-glycans and N-glycans increases. unl.pt This alteration in the cell surface "sialome" can impact DC functions such as antigen uptake, maturation, and migration. unl.pt Manipulating this sialylation, for instance by using sialidases to remove sialic acids, can enhance DC maturation and lead to heightened T cell activation. nih.gov Conversely, targeting DCs with multivalent α2-3 sialic acid dendrimers can induce an anti-inflammatory profile, characterized by increased secretion of IL-10 and decreased secretion of pro-inflammatory cytokines like IL-12p70 and IL-6. nih.gov This highlights the potential to fine-tune DC immunological potency for therapeutic applications by engineering their cell surface sialylation. unl.pt
Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins expressed predominantly on hematopoietic cells that recognize sialic acid. nih.gov Many Siglecs function as inhibitory receptors, and their interaction with α2,3-sialylated ligands is a key mechanism for regulating immune responses and maintaining tolerance. nih.govpnas.org
Siglecs on an immune cell can bind to sialic acids on the same cell (a cis interaction) or on other cells (a trans interaction). nih.gov These interactions help the immune system to discriminate between "self" and "non-self." youtube.com Pathogens and cancer cells can exploit this system by expressing sialylated structures that mimic host glycans, engaging inhibitory Siglecs to evade the immune response. nih.govamazonaws.comnih.gov For example, Group B Streptococcus presents terminal Siaα2,3Galβ1,4GlcNAc units, similar to those on human neutrophils, which can interact with Siglec-9. nih.gov
The binding specificity of Siglecs varies. Myelin-associated glycoprotein (B1211001) (MAG/Siglec-4a), which is involved in glia-axon interactions, binds to α2,3-linked sialic acids on gangliosides. nih.gov Targeting antigens to mouse Siglec-E, a homolog of human Siglec-7 and Siglec-9, by modifying them with an α2-3 sialic acid ligand, can induce tolerogenic dendritic cells capable of inhibiting effector T cells. nih.gov
| Siglec Receptor | Predominant Cell Types | Known or Preferential α2,3-Sialyl Ligands | Functional Outcome of Interaction |
| MAG (Siglec-4a) | Oligodendrocytes, Schwann cells | Gangliosides (e.g., GD1a, GT1b) with α2,3-linked sialic acid | Axon-glia stability, inhibition of axon regeneration. nih.gov |
| Siglec-7 | NK cells, monocytes, macrophages | α2,8-linked disialic acids, α2,6- and α2,3-linked sialic acids. nih.gov | Inhibition of NK cell cytotoxicity. nih.gov |
| Siglec-9 | Neutrophils, monocytes, macrophages, dendritic cells | Binds various sialylated structures, including α2,3- and α2,6-linkages. | Inhibition of neutrophil and macrophage activation. nih.govnih.gov |
| Siglec-E (mouse) | Myeloid cells (homolog of human Siglec-7/9) | α2,3-sialic acid ligands. | Induction of tolerogenic dendritic cells, T-cell inhibition. nih.gov |
Glycosylation of the constant (Fc) region of immunoglobulins (Igs) is critical for their stability and effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). nih.govnih.gov While much of the research on IgG sialylation has focused on the anti-inflammatory properties of α2,6-linked sialic acid, α2,3-sialylation also plays a distinct modulatory role. nih.govbohrium.com
Recombinant IgGs produced in Chinese hamster ovary (CHO) cells naturally have sialic acids attached via α2,3-linkages, as these cells lack the α2,6-sialyltransferase. nih.gov Studies have shown that an α2,3-linked sialic acid on the Fc N-glycan can weaken the interaction between the glycan and the protein backbone, potentially destabilizing the CH2 domain and altering receptor binding. nih.gov
In specific contexts, α2,3-sialylation can negatively impact antibody function. For instance, antibodies against the pathobiont Staphylococcus aureus (Sa) in both mice and humans exhibit elevated levels of α2,3-sialylation compared to antibodies against other pathogens. researchgate.net This hyper-α2,3 sialylation was shown to impair the opsonophagocytic killing (OPK) activity of these anti-Sa antibodies. Enzymatic removal of the α2,3-linked sialic acids from human anti-Sa antibodies enhanced their ability to mediate neutrophil killing of the bacteria. researchgate.net
Conversely, glycoengineering of the therapeutic antibody Cetuximab to include sialic acid in the variable (Fab) region resulted in increased binding affinity to the activating receptor FcγRIIIA and enhanced ADCC. nih.gov This indicates that the location of the sialylation on the antibody molecule is critical to its functional consequence.
| Immunoglobulin Context | Impact of α2,3-Sialylation | Research Finding |
| Recombinant IgG (from CHO cells) | Can destabilize the CH2 domain. | Limited proteolysis experiments show increased susceptibility, suggesting a less compact structure. nih.gov |
| Anti-Staphylococcus aureus IgG | Impairs opsonophagocytic killing (OPK). | Human anti-Sa antibodies show hyper-α2,3 sialylation; removal of this sialic acid enhances neutrophil-mediated killing. researchgate.net |
| Glycoengineered Cetuximab (Fab region) | Enhances ADCC. | Sialic acid in the Fab region increased binding affinity to FcγRIIIA. nih.gov |
The migration of leukocytes from the bloodstream into tissues is an essential component of immune surveillance and response. nih.gov This process, known as leukocyte extravasation, is a multi-step cascade involving the capture, rolling, firm adhesion, and transmigration of leukocytes across the endothelial wall. Glycans terminated in α2,3-sialic acid are indispensable for the initial steps of this process. nih.govglycopedia.eu
The α2,3-linked sialic acid is a crucial component of the Sialyl Lewisx (sLex) tetrasaccharide, a key determinant for recognition and binding by selectins. glycopedia.eunih.gov Selectins are adhesion molecules expressed on leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate the initial tethering and rolling of leukocytes along the blood vessel wall. nih.gov The generation of functional selectin ligands on leukocyte surface glycoproteins, such as P-selectin glycoprotein ligand-1 (PSGL-1), requires the action of specific sialyltransferases, notably ST3Gal-IV, which adds sialic acid in an α2,3-linkage. nih.gov
Beyond its role in selectin-mediated rolling, α2,3-sialylation by ST3Gal-IV has also been identified as a significant factor in modulating chemokine-triggered firm leukocyte arrest, the subsequent step in the cascade. nih.gov This expands the role of α2,3-sialylation from simply mediating the initial rolling to influencing the "stop" signal for leukocytes. Given its critical involvement in multiple steps of leukocyte recruitment, the enzymes responsible for α2,3-sialylation, such as ST3Gal-IV, are considered potential therapeutic targets for modulating leukocyte trafficking in inflammatory and autoimmune diseases. nih.gov
Involvement in Physiological Developmental Processes
Sialoglycoconjugates are vital for the proper development of complex organisms, with particularly prominent roles in the formation and function of the nervous system. nih.govnih.gov The structural diversity of glycans, largely due to variations in terminal sialic acid linkages, is essential for processes like cell migration, neurite outgrowth, and synapse formation. nih.govnih.gov
In the brain, α2,3-sialic acid-terminated glycans, including gangliosides like GD1a and GT1b, are essential for nervous system function. nih.gov These structures contribute to both the structural integrity and the functional plasticity of neural circuits.
During development, α2,3-sialylation is critical for guiding neurite outgrowth. The mucin-type adhesion molecule CD24, when expressed on glial cells, can either promote or inhibit the growth of neurites from different types of neurons. This dual function depends on the presence of α2,3-linked sialic acid on its glycoforms. nih.gov This specific sialic acid residue on CD24 binds to a motif in the L1 cell adhesion molecule on the neuronal surface, functioning as a lectin-like receptor to transduce the growth signal. nih.gov
The this compound epitope is also a fundamental component of gangliosides that are highly concentrated in synaptic membranes. url-click.com A long-standing model suggests that these terminal sialic acid residues modulate synaptic transmission by regulating local calcium ion (Ca2+) concentrations. nih.gov The negative charges of the sialic acids are thought to chelate Ca2+, stabilizing the presynaptic membrane. The arrival of an action potential disrupts this interaction, allowing Ca2+ influx and subsequent neurotransmitter release. nih.gov This highlights the direct involvement of α2,3-sialylated gangliosides in the molecular machinery of neurotransmission and synaptic plasticity, which are the cellular bases of learning and memory. nih.gov
Participation in Tissue Regeneration Mechanisms
The terminal α2,3-linked sialic acid (Neu(α2-3)Gal) motif on glycoconjugates is implicated in the intricate processes of tissue regeneration. While direct mechanistic pathways are a subject of ongoing research, evidence suggests its involvement in modulating cellular interactions and inflammatory responses crucial for tissue repair. Sialylation, in general, is known to play a role in processes such as neural differentiation and tissue regeneration nih.gov.
One of the proposed mechanisms involves the modulation of the immune response to injury. The presence of α2,3-sialylated glycans can influence the behavior of immune cells, such as macrophages, which are pivotal for both the initial inflammatory phase and the subsequent resolution and tissue remodeling phase of regeneration. For instance, α-gal nanoparticles, when introduced to an injury site, can activate the complement system and recruit macrophages. These macrophages can then be polarized into a pro-regenerative phenotype that orchestrates tissue repair, a process that has been observed in the regeneration of skin, heart, and spinal cord in mice nih.gov. While this example involves α-gal, it highlights a potential parallel mechanism where specific glycan structures, such as Neu(α2-3)Gal, could mediate immune cell function to promote a regenerative environment over a fibrotic one nih.gov.
Furthermore, the expression of specific sialyltransferases, the enzymes responsible for adding sialic acids to glycan chains, is altered during tissue repair and disease, suggesting a regulatory role for sialylation patterns. Changes in the expression of α2,3-sialyltransferases could, therefore, be a critical factor in determining the outcome of a regenerative response. The dynamic regulation of cell surface sialylation can influence cell-cell and cell-matrix interactions, which are fundamental to the coordinated cellular activities required for successful tissue regeneration nih.gov.
Influence on Intracellular and Extracellular Signaling Pathways
The Neu(α2-3)Gal motif exerts significant influence over both intracellular and extracellular signaling pathways, primarily by modulating receptor-ligand interactions and triggering specific downstream signaling cascades.
Extracellular Signaling:
A primary mechanism by which α2,3-sialic acid influences extracellular signaling is through the masking of cellular recognition sites nih.gov. By terminating glycan chains, these bulky and negatively charged residues can sterically hinder the binding of ligands to their receptors. A notable example is the regulation of the TrKA tyrosine kinase receptor, a signaling receptor for neurotrophin growth factors. The receptor is functionally silenced by α2,3-linked sialic acid, and its activation only occurs upon the enzymatic removal of this terminal sialic acid from underlying galactose residues nih.gov. This "sialic acid masking" is a critical regulatory switch in neuronal growth and function nih.gov.
Conversely, the Neu(α2-3)Gal motif itself can serve as a recognition ligand for various receptors, particularly Siglecs (sialic acid-binding immunoglobulin-like lectins). The interaction between α2,3-sialic acid and Siglecs on immune cells is a key checkpoint in regulating immune responses. For instance, the binding of α2,3-sialic acid to Siglec-9 on dendritic cells (DCs) initiates a tolerogenic signaling pathway nih.govnih.govoup.com. This interaction leads to a reduction in the production of pro-inflammatory cytokines such as IL-12 and IL-6, and an increase in the anti-inflammatory cytokine IL-10 nih.govnih.gov.
Intracellular Signaling:
The binding of α2,3-sialic acid to its receptors on the cell surface directly translates into intracellular signaling events. The engagement of Siglec-9 by α2,3-sialylated ligands on dendritic cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motif (ITIM) within the cytoplasmic tail of Siglec-9 nih.govoup.com. This phosphorylation event initiates a signaling cascade that alters the metabolic state of the cell and reprograms its function.
Transcriptomic analysis of dendritic cells stimulated with α2,3-sialic acid-conjugated dendrimers revealed significant changes in the expression of genes related to metabolic pathways, including an increase in genes involved in ATPase regulator activity and oxidoreductase activity nih.govnih.gov. Metabolic flux analysis confirmed a more energetic phenotype in these cells, with an increase in both glycolysis and mitochondrial oxidative phosphorylation nih.govnih.gov. This metabolic reprogramming is a crucial aspect of the functional shift towards a tolerogenic state. Furthermore, this signaling pathway downregulates the expression of genes that promote TH1 T-cell differentiation, such as IFNL and IL27, and instead promotes the differentiation of regulatory T cells nih.govnih.gov.
The table below summarizes the key signaling effects of Neu(α2-3)Gal engagement on dendritic cells.
| Signaling Event | Effect | Reference |
| Receptor Binding | Binds to Siglec-9 | nih.govoup.com |
| Intracellular Phosphorylation | Induces phosphorylation of Siglec-9 ITIM | nih.govoup.com |
| Cytokine Secretion | Decreased IL-12 and IL-6; Increased IL-10 | nih.govnih.gov |
| Gene Expression | Upregulation of metabolic pathway genes; Downregulation of TH1 differentiation genes (IFNL, IL27) | nih.govnih.gov |
| Metabolic Shift | Increased glycolysis and mitochondrial oxidative phosphorylation | nih.govnih.gov |
| T-Cell Differentiation | Promotes regulatory T-cell differentiation | nih.govnih.gov |
Conformational Dynamics and Structural Features of α2,3-Linked Sialylglycans
The biological function of α2,3-linked sialylglycans is intrinsically linked to their three-dimensional structure and conformational flexibility. The specific orientation of the Neu(α2-3)Gal linkage influences its presentation and availability for receptor binding.
Structural Features:
The glycosidic linkage between N-acetylneuraminic acid (Neu5Ac) and galactose (Gal) in the Neu(α2-3)Gal motif is characterized by a significant degree of conformational freedom. This flexibility is primarily defined by the torsion angles of the glycosidic bond. For the Neu5Acα2-3Gal linkage, the φ torsion angle (C1-C2-O-C3') can adopt different values, leading to distinct conformers in solution. The most populated conformers are the -g (φ ≈ -60°) and t (φ ≈ 180°), while the ψ torsion angle (C2-O-C3'-H3') remains relatively stable at around -11° frontiersin.org. This conformational heterogeneity is a key feature that dictates how α2,3-sialylated glycans interact with their binding partners frontiersin.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structural features of these glycans. The chemical shifts of specific nuclei, such as H3eq and C2 of the sialic acid residue, are sensitive to the linkage type (α2,3 vs. α2,6) and the conformation around the glycosidic bond nih.gov. 1D ¹H NMR spectra can be used to identify the presence of the α2,3-sialyllactose structure and its derivatives researchgate.net.
Conformational Dynamics:
The dynamic nature of the Neu(α2-3)Gal linkage is crucial for its biological activity. Molecular dynamics (MD) simulations have been employed to investigate the structural dynamics of α2,3-linked sialylglycans. These simulations reveal that the glycan can undergo conformational transitions, which may be important for its recognition by enzymes and receptors mdpi.comnih.gov.
Sialylation, in general, has been shown to enhance the conformational stability of glycoproteins. Ion mobility-mass spectrometry (IM-MS) combined with MD simulations has demonstrated that increased sialylation can lead to greater initial conformational stability, likely due to enhanced electrostatic interactions and hydrogen bonding nih.gov. Sialylated glycans can envelop and compact the protein structure, protecting it from unfolding nih.gov. In an aqueous environment, sialic acids facilitate interactions between the glycan and the protein surface, which can help the protein resist thermal denaturation nih.gov.
The table below summarizes the key conformational features of the Neu(α2-3)Gal linkage based on recent studies.
| Conformational Parameter | Description | Primary Method of Study | Reference |
| φ Torsion Angle (C1-C2-O-C3') | Exhibits flexibility, with major conformers around -60° (-g) and 180° (t) | NMR Spectroscopy, Molecular Modeling | frontiersin.org |
| ψ Torsion Angle (C2-O-C3'-H3') | Relatively stable, with a value of approximately -11° | NMR Spectroscopy, Molecular Modeling | frontiersin.org |
| Overall Glycoprotein Stability | Sialylation enhances conformational stability through increased electrostatic interactions and hydrogen bonding | Ion Mobility-Mass Spectrometry, Molecular Dynamics Simulations | nih.gov |
α2,3 Sialic Acid Glycoconjugates in Host Pathogen Interactions
Viral Pathogen Recognition and Entry Mechanisms
The initial and critical step in viral infection is the attachment of the virus to the host cell surface. For many viruses, this process is mediated by the specific recognition of glycan structures, with sialic acids often serving as the primary receptors. The linkage of sialic acid to the underlying sugar chain, particularly the α2,3-linkage to galactose (Neu(α2-3)Gal), plays a pivotal role in the tropism and pathogenesis of numerous viral pathogens.
Influenza Virus Hemagglutinin Binding Specificity for α2,3-Sialic Acid Receptors
The interaction between the influenza virus hemagglutinin (HA) protein and host cell sialic acid receptors is a cornerstone of influenza virus biology and a primary determinant of host specificity. mdpi.com Influenza A viruses exhibit a distinct preference for the linkage of the terminal sialic acid to the adjacent galactose residue. Avian influenza viruses preferentially recognize and bind to sialic acids linked in an α2,3 configuration (SAα2,3Gal), which are abundantly expressed on epithelial cells in the intestinal tract of birds. asm.orgnih.gov In contrast, human influenza viruses have adapted to preferentially bind to α2,6-linked sialic acids (SAα2,6Gal), which are the predominant form on epithelial cells in the human upper respiratory tract. nih.govasm.org
This binding specificity is dictated by the structure of the receptor-binding site (RBS) located in the globular head of the HA protein. mdpi.com The RBS forms a shallow pocket composed of several conserved amino acid residues, including Y98, W153, H183, and Y195 (H3 numbering), which are flanked by variable loop structures (130-loop, 150-loop, 190-helix, and 220-loop). mdpi.com Subtle changes in the amino acid sequence within and around this pocket can dramatically alter the affinity for α2,3- versus α2,6-linked sialic acids. For instance, in H2 and H3 subtype viruses, the amino acids at positions 226 and 228 are critical. Avian viruses typically have a glutamine (Q) at position 226 and a glycine (B1666218) (G) at position 228, which facilitates binding to the elongated conformation of α2,3-linked sialic acids. mdpi.com Human-adapted viruses, however, usually possess a leucine (B10760876) (L) at 226 and a serine (S) at 228, creating a topology that better accommodates the different shape of α2,6-linked receptors. mdpi.com Similarly, for H1 subtype viruses, amino acids at positions 190 and 225 are key determinants of this specificity. mdpi.com
Table 1: Key Amino Acid Positions in Influenza A Hemagglutinin (HA) Determining Sialic Acid Receptor Specificity
| HA Subtype | Key Amino Acid Positions (H3 numbering) | Typical Residue in Avian Viruses (α2,3-preference) | Typical Residue in Human Viruses (α2,6-preference) |
|---|---|---|---|
| H1 | 190, 225 | E, G | D, D |
| H2, H3 | 226, 228 | Q, G | L, S |
Molecular Determinants of Viral Host Tropism and Cross-Species Transmission
The differential distribution of α2,3- and α2,6-linked sialic acids across different species and tissues is a fundamental barrier to cross-species transmission of influenza viruses. mdpi.comresearchgate.net The adaptation of an avian influenza virus to a human host typically requires a switch in receptor-binding preference from SAα2,3Gal to SAα2,6Gal. nih.gov This change is the molecular basis for a virus to efficiently infect and transmit among humans. mdpi.com
Mutations at the key positions within the HA receptor-binding site, as detailed previously (e.g., Q226L and G228S in H3N2 viruses), are considered essential for enabling cross-species transmission. mdpi.com These substitutions alter the topology of the binding pocket, allowing the HA to engage with the SAα2,6Gal receptors prevalent in the human upper airway, which is a prerequisite for efficient human-to-human transmission. nih.govmdpi.com
Pigs are considered important "mixing vessels" for the generation of pandemic influenza viruses because their tracheal epithelium expresses both SAα2,3Gal and SAα2,6Gal receptors. nih.govnih.gov This co-expression allows for infection by both avian and human influenza viruses, facilitating genetic reassortment between them and potentially giving rise to novel strains with pandemic potential. ku.dk Recent findings have also documented the expression of the avian SA-α2,3-Gal receptor in the porcine nasal mucosa. nih.gov
Furthermore, some highly pathogenic avian influenza (HPAI) viruses, such as H5N1, exhibit a strong preference for α2,3-linked receptors. asm.org While the human lower respiratory tract does contain α2,3-linked sialic acids, the limited presence of these receptors in the upper airway restricts the easy transmission of such viruses between humans. nih.govmdpi.com However, some avian viruses, like the H7N9 and H9N2 subtypes, have been reported to acquire dual receptor-binding properties, recognizing both α2,3- and α2,6-sialic acids, which may increase their pandemic threat. mdpi.com The evolution of receptor-binding properties is a continuous process; for example, the human H3N2 virus that emerged in 1968 initially had a preference for α2,6-receptors but retained some ability to bind α2,3-receptors, a characteristic that has since declined over decades of circulation in humans. pnas.org
Bacterial Adhesion and Colonization Strategies
Similar to viruses, bacteria have evolved sophisticated mechanisms to recognize and adhere to host tissues, a critical step for colonization and, in many cases, pathogenesis. Many bacterial pathogens exploit host α2,3-sialylglycans as attachment sites, using specialized surface proteins known as adhesins.
Bacterial Adhesins and Siglec-Like Binding Regions Targeting Host α2,3-Sialylglycans
A significant number of bacterial species, particularly commensal streptococci of the oral cavity that can become opportunistic pathogens, utilize adhesins with Siglec-like binding regions (SLBRs) to interact with host sialoglycans. escholarship.orgnih.gov Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of receptors in mammals, and bacteria have evolved proteins with a similar structural fold to mimic this interaction. These bacterial SLBRs are often part of larger surface proteins, such as the serine-rich repeat (SRR) adhesins found in Streptococcus gordonii and Streptococcus sanguinis. nih.govnih.gov
These SRR adhesins are crucial for the bacteria's ability to bind to sialylated glycans on human salivary mucins and platelet glycoproteins. plos.org The binding specificity of these SLBRs can vary, with some showing high selectivity for specific glycan structures, while others exhibit broader specificity. rsc.org For example, the Hsa adhesin from S. gordonii can bind to a wide array of α2,3-linked sialic acids. plos.org
A key feature of streptococcal SLBRs is a conserved sequence motif, often YTRY or more broadly ΦTRX (where Φ is an aromatic residue and X is any residue), located on the F-strand of the V-set Ig-like fold. nih.govnih.gov Mutagenesis studies have confirmed that the threonine (T) and arginine (R) residues within this motif are essential for establishing crucial contacts with the Neu5Ac-α-(2,3)-Gal ligand and are critical for sialoglycan binding. nih.govnih.gov Other bacteria, such as those causing infective endocarditis, also possess sialic acid-binding adhesins, like AsaA in Streptococcus oralis, which contains Siglec-like domains and is required for binding to platelets in a sialic acid-dependent manner. nih.govplos.orgresearchgate.net
Table 2: Examples of Bacterial Adhesins Targeting α2,3-Sialylglycans
| Bacterium | Adhesin Family | Specific Adhesin (example) | Key Binding Motif/Domain | Host Target (example) |
|---|---|---|---|---|
| Streptococcus gordonii | Serine-Rich Repeat (SRR) | Hsa, GspB | Siglec-like Binding Region (YTRY motif) | Platelet glycoprotein (B1211001) GPIbα, Salivary mucins |
| Streptococcus sanguinis | Serine-Rich Repeat (SRR) | SrpA | Siglec-like Binding Region (YTRY motif) | Platelet glycoproteins |
| Streptococcus oralis | AsaA family | AsaA | Siglec-like and Unique domains | Platelet sialoglycans |
| Escherichia coli (certain strains) | Fimbriae | S fimbriae | Adhesin subunit | Gangliosides (e.g., GM3) expressing NeuGcα2-3Gal |
Molecular Insights into Bacterial Pathogenesis Mediated by α2,3-Sialic Acid Binding
The interaction between bacterial adhesins and host α2,3-sialylglycans is a key molecular event in the pathogenesis of several diseases. For oral streptococci, this binding allows for initial colonization of the oral cavity by adhering to salivary mucins. escholarship.org However, if these bacteria enter the bloodstream, the same mechanism can become pathogenic. The SLBRs on SRR adhesins can target α2,3-sialylated glycans on the surface of human platelets, such as glycoprotein GPIbα. plos.org This interaction promotes bacterial-platelet aggregation, a critical step in the formation of infected vegetations on heart valves, leading to the development of infective endocarditis (IE). nih.govnih.gov
The virulence of these streptococcal strains in animal models of IE has been directly linked to their ability to bind sialoglycans, as strains with mutations in the YTRY motif of their SLBRs show reduced virulence. nih.gov The discovery of novel adhesins like AsaA in multiple IE-causing species highlights that sialic acid serves as a crucial receptor for a broader range of pathogens than previously understood, making this interaction a potential therapeutic target. nih.govplos.orgresearchgate.net
In addition to streptococci, other pathogens utilize α2,3-sialic acid binding. For instance, certain uropathogenic Escherichia coli strains express S fimbriae that preferentially bind to α2,3-linked sialic acids on gangliosides, which can contribute to colonization of the urinary tract. nih.gov The development of adhesin-based antagonists that block this initial step of bacterial attachment represents a promising anti-infective strategy. nih.gov By dissecting the atomic-level details of how bacterial adhesins recognize specific sialoglycans, it becomes possible to design inhibitors that specifically block pathogen adherence without affecting the host's own Siglec-mediated interactions. nih.govrsc.org
Aberrant α2,3 Sialylation in Disease Pathogenesis
Molecular Mechanisms in Cancer Progression and Metastasis
Aberrant α2,3-sialylation is frequently observed in cancer and is associated with various aspects of tumor progression, including increased proliferation, migration, invasion, and metastasis nih.govnih.govfrontiersin.orgnih.gov. The altered sialylation patterns can modify the function of numerous cell surface molecules and influence interactions with the tumor microenvironment frontiersin.orgmdpi.com.
Hypersialylation and Oncogenic Signaling Pathways
Hypersialylation, including increased α2,3-sialylation, is a common feature of many cancers and is driven by the altered expression and activity of sialyltransferases nih.govfrontiersin.orgfrontiersin.org. Specifically, β-galactoside α-2,3-sialyltransferases (ST3Gal I-VI) are responsible for creating α2,3 linkages nih.govmdpi.com. Upregulation of ST3Gal enzymes, such as ST3Gal I, has been reported in various cancers and linked to tumorigenesis and poor clinical outcomes mdpi.comnih.gov.
Aberrant α2,3-sialylation can influence oncogenic signaling pathways. While some studies highlight the role of α2,6-sialylation in modulating pathways like ERK1/2 and FAK signaling to promote migration nih.govmdpi.com, α2,3-sialylation also contributes to cancer cell behavior. For instance, α2,3-sialylation of CD44 can enhance adhesion to hyaluronic acid, thereby boosting cancer cell motility and metastasis nih.govmdpi.com. Altered sialylation has also been implicated in modulating the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration in various cancers nih.govnih.gov. Studies in hepatocellular carcinoma suggest that sialylation, potentially through the regulation of ST3Gal or other sialyltransferases, can influence the activity of the PI3K/Akt pathway, impacting invasion and chemosensitivity nih.gov.
Role of α2,3-Sialylglycans in Tumor Immune Evasion
Sialylglycans, including those with α2,3 linkages, play a significant role in helping tumors evade immune surveillance nih.govfrontiersin.orgmdpi.comfrontiersin.org. Cancer cells often display increased sialylation, which can interact with sialic acid-binding immunoglobulin-like lectins (Siglecs) expressed on immune cells nih.govfrontiersin.orgfrontiersin.org. These interactions can transmit inhibitory signals to immune cells, thereby suppressing anti-tumor immunity nih.govfrontiersin.org.
Specifically, α2,3-sialylated glycans on tumor cells can influence the differentiation of monocytes into immunosuppressive macrophages through interactions with Siglec-7 and Siglec-9 nih.gov. They can also shield tumor cells from natural killer (NK) cell-mediated killing by recruiting Siglec-7 on NK cells nih.gov. Furthermore, tumor-expressed sialoglycans interacting with Siglec-5, Siglec-9, and Siglec-15 on T cells can suppress T cell receptor-mediated signaling and effector functions nih.gov. In pancreatic ductal adenocarcinoma, inhibiting the production of α2,3-sialic acid and sialyl LewisX (sLeX) modified glycans reduced tumor cell adhesion to selectins and increased the proportion of CD8+ T cells and NK cells in the tumor microenvironment, restoring immune surveillance nih.gov.
Impact of α2,3-Sialylation on Cellular Chemosensitivity
Aberrant sialylation, including α2,3-sialylation, has been linked to altered cellular chemosensitivity in cancer nih.govnih.govmdpi.comgutnliver.org. Increased sialylation has been reported to be involved in resistance to various chemotherapeutic agents in different cancer types nih.gov.
Research in cholangiocarcinoma (CCA) demonstrated that both α2,3- and α2,6-sialylation were elevated compared to normal tissues nih.gov. Higher expression of MAL-II binding α2,3-sialylated glycans (MAL-SG) was associated with shorter survival in CCA patients nih.gov. Suppressing sialylation using a pan-sialyltransferase inhibitor significantly enhanced the susceptibility of CCA cells to 5-fluorouracil (B62378) (5-FU), suggesting a role for sialylation, including α2,3 linkages recognized by MAL-II, in 5-FU resistance nih.gov. This indicates that targeting sialylation could potentially be a strategy to improve the effectiveness of chemotherapy in certain cancers nih.gov.
Mechanistic Studies of Sialylation Changes in Inflammatory Conditions
Sialylation also plays a role in inflammatory processes, and alterations in sialylation patterns, including α2,3 linkages, can contribute to the pathogenesis of inflammatory conditions mdpi.comcore.ac.ukfrontiersin.orgoatext.com. The impact of pro-inflammatory molecules on cellular sialylation can be highly dependent on the specific cell and tissue type involved nih.gov.
Studies on human chondrocytes suggest that a shift towards increased α2,3-sialylation, potentially induced by pro-inflammatory cytokines like IL-1β and TNF-α, may accompany cellular dedifferentiation nih.gov. This altered sialylation, particularly of molecules like CD44, could modify their binding ability to matrix components such as hyaluronic acid, influencing cellular anchoring, signal transduction, and gene expression in the context of inflammation nih.gov. While α2,6-sialylation is often considered anti-inflammatory, α2,3-linked sialic acid has been implicated in pro-inflammatory responses oatext.com. The interaction between Siglec-1 (sialoadhesin), which preferentially binds α2,3-linked sialic acids, and its ligands on macrophages is highlighted as a potential mechanism in chronic inflammation, such as in rheumatoid arthritis frontiersin.orgbiorxiv.org. Elevated levels of pro-inflammatory cytokines like TNF-α and IL-6, which can be promoted by molecules like galectin-3, are associated with severe inflammatory responses nih.gov.
Mechanistic Aspects of α2,3-Sialylglycans in Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of genetic conditions caused by deficiencies in lysosomal enzymes, leading to the accumulation of undegraded macromolecules, including glycosphingolipids and glycoproteins researchgate.netcampus.sanofipsu.edumsdmanuals.com. Sialylated glycans, particularly gangliosides which are a class of glycosphingolipids containing sialic acid, are degraded in lysosomes researchgate.netpsu.edu.
Defects in enzymes involved in the stepwise degradation of gangliosides can lead to their lysosomal accumulation researchgate.netpsu.edu. For example, GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, are caused by deficiencies in β-hexosaminidase, leading to the storage of GM2 ganglioside, which contains an α2,3-linked sialic acid residue campus.sanofipsu.edu. Another LSD, sialidosis, is caused by mutations in the NEU1 gene, encoding lysosomal neuraminidase 1 (NEU1), an enzyme that preferentially cleaves α2,3 linkages from glycoproteins nih.govfrontiersin.org. Deficiency in NEU1 leads to the accumulation of sialylated glycans in lysosomes, affecting various tissues, including the brain, and causing neurological symptoms nih.govfrontiersin.org. Accumulation of GM3 ganglioside, which also contains an α2,3-linked sialic acid, has been observed in the CNS in mouse models with deficiencies in other neuraminidases (Neu3 and Neu4), leading to neuroinflammation and neurological impairments frontiersin.org. While the primary defect in many LSDs is enzymatic, the resulting accumulation of specific sialylated substrates, including those with α2,3 linkages, contributes to cellular dysfunction and the observed pathology frontiersin.orgnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| N-acetylneuraminic acid (Neu5Ac) | 439215 |
| Galactose (Gal) | 6036 |
| Hyaluronic acid | 24759 |
| 5-fluorouracil (5-FU) | 3385 |
| Interleukin-1 beta (IL-1β) | 54400757 |
| Tumor Necrosis Factor-alpha (TNF-α) | 54400758 |
| GM2 ganglioside | 160811 |
| GM3 ganglioside | 24895 |
Data Table Example (Illustrative based on search findings):
While specific quantitative data tables with numerical values were not consistently available across the diverse search results for direct inclusion, the findings can be summarized in a structured format highlighting the association between α2,3-sialylation and disease aspects.
Table 1: Association of α2,3-Sialylation with Disease Features
| Disease Context | Aberrant α2,3-Sialylation Association | Mechanistic Involvement | Relevant Findings (Examples) |
| Cancer Progression | Increased in various cancers (e.g., gastric, ovarian, CCA) nih.govmdpi.comresearchgate.net. | Promotes cell motility and invasion; influences adhesion to ECM components (e.g., hyaluronic acid via CD44) nih.govmdpi.com. | Upregulation of ST3Gal enzymes mdpi.comnih.gov. Associated with shorter survival in CCA nih.gov. |
| Tumor Immune Evasion | Ligands for inhibitory Siglecs on immune cells nih.govfrontiersin.org. | Suppresses NK cell killing, T cell signaling, and promotes immunosuppressive macrophage differentiation nih.gov. | Interaction with Siglec-7, Siglec-9, Siglec-5, Siglec-15 nih.gov. Inhibition of α2,3-sialylation can restore immune surveillance nih.gov. |
| Cellular Chemosensitivity | Associated with resistance to chemotherapy (e.g., 5-FU in CCA) nih.gov. | May influence signaling pathways like PI3K/Akt; potential protective effect against cellular stress nih.govnih.govgutnliver.org. | Higher MAL-SG expression linked to shorter survival and reduced 5-FU sensitivity in CCA nih.gov. Sialylation inhibitors can enhance chemosensitivity nih.gov. |
| Inflammatory Conditions | Increased in certain inflammatory contexts (e.g., chondrocytes) nih.gov. | Modifies interactions with matrix components (e.g., CD44-hyaluronic acid); interacts with Siglec-1 frontiersin.orgnih.govbiorxiv.org. | Shift towards α2,3-sialylation in chondrocytes exposed to pro-inflammatory cytokines nih.gov. Implicated in chronic inflammation via Siglec-1 interaction frontiersin.orgbiorxiv.org. |
| Lysosomal Storage Disorders | Accumulation of α2,3-sialylated glycosphingolipids (e.g., GM2, GM3) campus.sanofipsu.edufrontiersin.org. | Caused by deficiencies in lysosomal enzymes (e.g., β-hexosaminidase, NEU1) responsible for glycan degradation campus.sanofipsu.edunih.govfrontiersin.org. | Found in GM2 gangliosidoses and Sialidosis campus.sanofipsu.edunih.govfrontiersin.org. Leads to cellular dysfunction and pathology frontiersin.orgnih.gov. |
Advanced Analytical Methodologies for α2,3 Sialic Acid Characterization
Mass Spectrometry-Based Glycomic and Glycoproteomic Profiling
Mass spectrometry (MS) is an indispensable tool in glycomics and glycoproteomics, providing detailed information on glycan composition and structure. However, differentiating between sialic acid linkage isomers, such as α2,3 and α2,6, poses a significant challenge due to their identical masses shimadzu.comjst.go.jpub.edu. To overcome this limitation, specialized MS-based techniques have been developed.
Linkage-Specific Derivatization Strategies for α2,3-Isomer Differentiation
Chemical derivatization is a common strategy in MS-based glycan analysis to improve ionization efficiency, enhance stability, and provide structural information. For sialic acids, linkage-specific derivatization methods have been developed to introduce a mass difference between α2,3- and α2,6-linked residues, thereby enabling their differentiation by MS shimadzu.comjst.go.jpnih.govjst.go.jpnih.govacs.orgrsc.org. These methods often exploit the differential reactivity of the carboxyl group of sialic acid depending on its linkage position jst.go.jpjst.go.jp.
One approach involves alkylamidation, where α2,3- and α2,6-linked sialic acids are selectively modified to yield products with distinct mass tags. For instance, a patented technology utilizes alkylamidation to introduce a 28 Da mass difference between α2,3- and α2,6-linked sialic acids, allowing for reliable discrimination of linkage isomers by MS shimadzu.com. This method neutralizes the carboxyl group, which suppresses the loss of sialic acids during analysis and reduces spectral complexity caused by multiple adduction shimadzu.com. Linkage-specific methyl esterification is another reported strategy where α2,6-linked sialic acids are converted to methyl esters, while α2,3-linked sialic acids form lactones, resulting in a mass difference that permits differentiation jst.go.jp.
These derivatization strategies can be integrated into standard glycan analysis workflows, often combined with reducing-end labeling, to facilitate the analysis of sialic acid linkage isomers shimadzu.com. The resulting mass differences allow for straightforward interpretation of mass spectra, enabling the identification and relative quantification of α2,3-sialylated structures within complex samples jst.go.jprsc.org.
Application of Ion Mobility Spectrometry for Sialic Acid Linkage Determination
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a gas-filled cell under an electric field nih.govbiorxiv.org. Coupled with MS, IMS provides an additional dimension of separation that is particularly useful for resolving isomeric species, including glycans with identical masses but different structures or linkages ub.edunih.govresearchgate.netresearchgate.netnih.govbiorxiv.org.
IMS can distinguish between α2,3- and α2,6-linked sialic acid isomers, often by analyzing characteristic fragment ions generated during MS/MS analysis ub.eduresearchgate.netnih.gov. For example, the B₃ fragment ion, which results from the cleavage of sialylated glycans, exhibits different drift times or collision cross-sections (CCS) depending on the sialic acid linkage ub.eduresearchgate.netresearchgate.net. By comparing the measured CCS values or arrival time distributions (ATDs) of these fragments to a library of synthetic standards, the sialic acid linkage type can be determined nih.govresearchgate.netresearchgate.net.
Combining liquid chromatography (LC) with IMS-MS offers a powerful workflow for comprehensive glycan analysis. HILIC-IM-MS, for instance, allows for the separation of complex glycan mixtures by LC, followed by MS for composition analysis and IMS for the differentiation and quantification of α2,3- and α2,6-linked sialic acid isomers based on characteristic fragments ub.eduresearchgate.netnih.gov. This integrated approach enables confident structural assignment of glycan isomers with multiple sialic acids within a single run ub.edu.
Comprehensive N-Glycan and O-Glycan Profiling Methodologies
Comprehensive glycomic and glycoproteomic profiling involves the release of glycans from glycoproteins or glycolipids, followed by analysis using techniques like LC-MS or GC-MS. Analysis of sialylation, including the determination of α2,3- and α2,6-linkages, is a critical component of these profiling efforts jst.go.jpub.edunih.gov.
For N-glycans, enzymatic release with PNGase F is common, while O-glycans are typically released by chemical methods like reductive elimination. Released glycans are often labeled with fluorescent tags or other chemical tags to enhance detection sensitivity and facilitate chromatographic separation. Subsequent analysis by high-resolution MS allows for the determination of glycan compositions. To resolve linkage isomers, methods discussed in the previous sections, such as linkage-specific derivatization or IMS-MS, are applied.
Detailed research findings from comprehensive profiling studies highlight the biological significance of specific sialylation patterns. For example, studies have shown changes in α2,3-sialylation in various disease states, emphasizing the need for accurate and comprehensive profiling methodologies acs.orgresearchgate.net. The integration of different analytical techniques in a workflow allows for the in-depth characterization of the sialylated glycome and proteome.
Lectin-Based Glycoanalytical Tools for α2,3-Sialic Acid Detection
Lectins are proteins that specifically bind to carbohydrate structures. They serve as valuable tools for detecting and characterizing specific glycan epitopes, including those containing α2,3-linked sialic acids.
Specificity and Applications of Maackia amurensis Lectins (MAL/MAH)
Maackia amurensis lectins (MAL), isolated from the seeds of the Maackia amurensis plant, are widely used for their specificity towards α2,3-linked sialic acids zbiotech.comnih.govresearchgate.netbio-world.comcreativebiomart.netclinisciences.comzbiotech.comrsc.orgoup.comresearchgate.net2bscientific.com2bscientific.combiorxiv.org. There are two main isoforms, MAL-I (also known as MAM or MAA-1) and MAL-II (also known as MAH or MAA-2), which exhibit distinct but sometimes overlapping binding preferences nih.govbio-world.comcreativebiomart.netbiorxiv.org.
Generally, MAL-I is reported to preferentially recognize the Siaα2-3Galβ1-4GlcNAc sequence, commonly found on N-linked and core 2 O-linked glycans. MAL-II, on the other hand, shows a preference for the Siaα2-3Galβ1-3GalNAc sequence, characteristic of core 1 O-linked glycans nih.govbio-world.com. However, it is crucial to note that the specificity can be influenced by the surrounding glycan structure and the source of the lectin nih.govbiorxiv.org.
MAL lectins are utilized in various applications to detect and study α2,3-sialylation. These include:
Flow cytometry: Using fluorescently labeled MAL lectins to analyze α2,3-sialic acid expression on the surface of live cells zbiotech.com.
Western blotting (Lectin blotting): Detecting α2,3-sialylated glycoproteins after separation by gel electrophoresis and transfer to a membrane oup.com.
ELISA-like assays: Quantifying α2,3-sialylation in biological samples.
It is essential to include appropriate controls, such as sialidase treatment, in MAL-based assays to confirm that the observed binding is indeed specific to sialic acid and not due to non-specific interactions nih.govclinisciences.com. Sialidase treatment that cleaves α2,3 linkages should reduce or eliminate the MAL binding signal nih.govasm.org.
Utilization in Lectin Histochemistry and Glycan Array Analysis
Lectin histochemistry is a powerful technique that uses labeled lectins to visualize the tissue distribution and cellular localization of specific glycan structures. MAL lectins, particularly MAL-II, are widely employed in lectin histochemistry to examine the presence and distribution of α2,3-sialylated glycans in tissue sections researchgate.netresearchgate.netnih.govkoreamed.orgtandfonline.com.
Studies using MAL lectin histochemistry have revealed differential expression patterns of α2,3-sialylation in various tissues and disease states, such as in epithelial cells, canine organs, wild birds, and cholangiocarcinoma tissues researchgate.netresearchgate.netnih.govkoreamed.orgtandfonline.com. This technique provides valuable insights into the biological roles of α2,3-sialylation in specific cellular and tissue contexts. For example, MAL-II staining has been used to show increased α2,3-sialylation in cholangiocarcinoma tissues compared to normal bile ducts researchgate.net.
Glycan arrays (also known as lectin arrays or glycan microarrays) are high-throughput platforms used to profile the binding specificity of lectins or antibodies, or to analyze the glycan repertoire of a sample. These arrays consist of a panel of immobilized glycans or lectins zbiotech.comzbiotech.comaspariaglycomics.com. When using a lectin array with immobilized lectins, a labeled sample (e.g., fluorescently labeled glycoproteins or cells) is incubated on the array, and binding to the different immobilized lectins is measured. Conversely, glycan arrays with immobilized glycans can be used to assess the binding of labeled lectins, such as MAL.
Lectin arrays incorporating MAL-I and MAL-II are valuable tools for assessing the presence and relative abundance of α2,3-sialylated structures in a sample in a high-throughput format zbiotech.comzbiotech.com. These arrays can provide a glycosylation profile based on the binding patterns of a panel of lectins with defined specificities. Validation of lectin specificity using glycan microarrays is crucial for accurate interpretation of results zbiotech.com.
Here is a conceptual table summarizing the analytical methods for α2,3-sialic acid characterization:
| Method Category | Specific Technique | Principle | Application to α2,3-Sialic Acid |
| Mass Spectrometry | Linkage-Specific Derivatization | Introduce mass difference between α2,3 and α2,6 isomers | Differentiation and quantification of α2,3-linked sialic acids by MS shimadzu.comjst.go.jpnih.govjst.go.jpnih.govacs.orgrsc.org |
| Ion Mobility Spectrometry (IMS) | Separate ions by size, shape, charge; analyze fragment ions | Differentiation of α2,3 and α2,6 linkages based on drift time/CCS of fragments ub.edunih.govresearchgate.netresearchgate.netnih.gov | |
| Comprehensive Glycan Profiling (LC-MS/IMS-MS) | Release, label, separate, and analyze glycans by MS (with IMS or deriv.) | Identification and quantification of α2,3-sialylated N- and O-glycans in complex samples jst.go.jpub.edunih.gov | |
| Lectin-Based Glycoanalysis | Maackia amurensis Lectins (MAL/MAH) Binding Assays | Specific binding to α2,3-linked sialic acids | Detection and relative quantification of α2,3-sialylation in various sample types zbiotech.comnih.govresearchgate.netbio-world.comcreativebiomart.netclinisciences.comzbiotech.comrsc.orgoup.comresearchgate.net2bscientific.com2bscientific.combiorxiv.org |
| Lectin Histochemistry | Visualize lectin binding in tissue sections | Localization and distribution of α2,3-sialylated glycans in tissues researchgate.netresearchgate.netnih.govkoreamed.orgtandfonline.com | |
| Glycan Array Analysis | High-throughput profiling of lectin-glycan interactions | Assessment of α2,3-sialylated structures in a sample based on binding to immobilized lectins or glycans zbiotech.comzbiotech.comaspariaglycomics.com |
High-Performance Liquid Chromatography (HPLC) for Sialic Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of glycans, including those containing sialic acids. savyondiagnostics.commdpi.com HPLC can be coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to provide detailed information about glycan structure and composition. savyondiagnostics.comresearchgate.net
For sialic acid analysis, particularly for distinguishing linkage isomers like α2,3 and α2,6, different HPLC modes can be employed. Ion-exchange HPLC has been shown to separate anionic oligosaccharides based on their charge, which is influenced by the number of sialic acid residues. nih.gov However, separating isomers that have the same charge but differ in linkage requires other approaches.
Ion-suppression amine adsorption HPLC is a method that can resolve sialylated oligosaccharide isomers based on differences in the linkages of sialic acid residues (α2,3 vs. α2,6) and their location on the glycan branches. nih.gov This method allows for the separation of isomers that would otherwise coelute in ion-exchange chromatography. nih.gov
Another effective HPLC method for glycan separation, including sialylated glycans, is Hydrophilic Interaction Liquid Chromatography (HILIC). acs.orggenovis.comnih.gov HILIC separates glycans based on their polarity, and it has been demonstrated that the retention time of a glycan in HILIC can correlate with the type of sialic acid linkage. acs.org Glycans with a higher content of α2,6-linked isomers tend to elute later than those with α2,3 linkages. acs.org
Derivatization of sialic acids is often performed before HPLC analysis to improve detection sensitivity, particularly with fluorescence or UV detectors, and to enhance ionization efficiency for MS detection. jst.go.jpreading.ac.uk Common derivatization methods involve labeling the reducing end of glycans with fluorescent tags or introducing charged groups. reading.ac.uknih.gov Linkage-specific derivatization techniques have also been developed, which introduce mass differences between α2,3- and α2,6-linked sialic acids, aiding their differentiation by subsequent MS analysis after chromatographic separation. jst.go.jpreading.ac.ukshimadzu.com
Emerging Enzymatic and Spectroscopic Approaches for α2,3-Sialic Acid Linkage Analysis
Beyond traditional chromatographic methods, enzymatic and spectroscopic approaches offer powerful tools for the characterization of α2,3-sialic acid linkages.
Enzymatic Approaches: Enzymatic methods utilize the specificity of sialidases (neuraminidases) to cleave sialic acid residues based on their linkage type. jst.go.jpgenovis.comreading.ac.uk Enzymes with known linkage specificity, such as those that specifically hydrolyze α2,3 linkages, are valuable for determining the presence and abundance of Neu(a2-3)Gal structures within a glycan sample. nih.govgenovis.com By comparing glycan profiles before and after treatment with linkage-specific sialidases, the contribution of α2,3-linked sialic acids can be assessed. genovis.com While enzymatic methods are highly specific, their effectiveness depends on the purity and activity of the enzymes, and reaction conditions need careful optimization. jst.go.jp
Enzymatic cleavage can be coupled with other analytical techniques. For instance, released sialic acids or modified glycans can be subsequently analyzed by chromatography or mass spectrometry. reading.ac.ukrsc.org
Spectroscopic Approaches: Mass Spectrometry (MS) is an indispensable tool in glycomics, providing information on the mass and fragmentation patterns of glycans. jst.go.jpsioc-journal.cnacs.org While MS alone may not always distinguish between sialic acid linkage isomers, coupling MS with chromatographic separation (LC-MS) or ion mobility spectrometry (IM-MS) enhances its capabilities. sioc-journal.cnacs.orgnih.gov
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. acs.orgnih.gov When combined with MS, IM-MS can differentiate glycan isomers, including those differing only in sialic acid linkages (α2,3 vs. α2,6), based on characteristic fragments generated during the analysis. acs.orgnih.gov This allows for the identification and quantification of α2,3-linked sialic acid isomers. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules, including the conformation and linkages of carbohydrates. nih.govmdpi.comnih.govfrontiersin.org NMR can be used to study the interactions of sialylated glycans with proteins, providing insights into the role of specific linkages like α2,3 in molecular recognition events. nih.govmdpi.comfrontiersin.orgasm.org While NMR can directly provide linkage information, it typically requires relatively large amounts of highly pure material compared to MS-based methods. nih.gov Advances in NMR techniques, including the use of isotopic labeling, can enhance sensitivity and provide more detailed structural insights into sialylated glycans. nih.gov
Linkage-specific derivatization followed by MS is another powerful spectroscopic approach. Techniques like Sialic Acid Linkage-Specific Alkylamidation (SALSA) introduce mass tags that differ depending on whether the sialic acid is α2,3 or α2,6 linked, allowing for straightforward differentiation by MS. jst.go.jpshimadzu.com This method can be used in conjunction with chromatographic separation or applied directly to samples. shimadzu.com
These emerging enzymatic and spectroscopic methods, often used in combination with chromatographic techniques, provide complementary information for the comprehensive characterization of α2,3-sialic acid linkages in complex biological samples.
| Analytical Method | Principle | Key Application for α2,3 Linkage Analysis | Advantages | Limitations |
| HPLC (Ion-Exchange) | Separation based on charge. nih.gov | Separation of glycans by number of sialic acids. nih.gov | Effective for charge-based separation. nih.gov | May not distinguish linkage isomers with the same charge. nih.gov |
| HPLC (Ion-Suppression Amine Adsorption) | Separation based on carbohydrate content and linkage/location. nih.gov | Resolution of α2,3 vs. α2,6 linkage isomers. nih.gov | Can differentiate linkage isomers. nih.gov | May require specific column chemistries and conditions. |
| HPLC (HILIC) | Separation based on polarity. acs.orggenovis.com | Retention time can correlate with sialic acid linkage type (α2,3 vs. α2,6). acs.org | Compatible with MS, good for polar glycans. acs.orggenovis.com | Retention time correlation requires validation with standards. acs.org |
| Enzymatic Treatment (Linkage-Specific Sialidases) | Selective cleavage of specific sialic acid linkages. jst.go.jpgenovis.com | Identification and relative quantification of α2,3 linkages. nih.govgenovis.com | High specificity for target linkage. genovis.com | Requires pure, active enzymes and optimized conditions; may not cleave all linkages. jst.go.jp |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio and fragmentation patterns. jst.go.jpsioc-journal.cn | Glycan composition and structure determination; coupled with separation. sioc-journal.cnacs.org | High sensitivity and throughput. sioc-journal.cn | Often requires fragmentation or derivatization for linkage differentiation. jst.go.jpshimadzu.com |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation based on size, shape, and charge before MS. acs.orgnih.gov | Differentiation and quantification of α2,3 vs. α2,6 isomers based on fragments. acs.orgnih.gov | Can resolve isomers not separated by MS alone. acs.org | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of molecular structure and dynamics using magnetic fields. nih.govnih.gov | Direct structural and conformational analysis of linkages; interaction studies. nih.govfrontiersin.org | Provides detailed structural information. nih.gov | Requires relatively high sample amounts; can be complex to interpret for large glycans. nih.gov |
| Linkage-Specific Derivatization + MS | Chemical modification introducing mass differences based on linkage. jst.go.jpshimadzu.com | Direct differentiation of α2,3 vs. α2,6 linkages by mass. jst.go.jpshimadzu.com | Clear mass distinction between isomers. shimadzu.com | Requires specific derivatization reagents and protocols. shimadzu.com |
Preclinical Therapeutic and Glycoengineering Strategies Targeting α2,3 Sialylation
Development and Mechanism of Sialyltransferase Inhibitors
The mechanism of ST-catalyzed reactions typically involves a transition state where the leaving group (CMP) departs before the formation of the bond with the incoming hydroxyl nucleophile. mdpi.com This transition state is believed to have an oxocarbenium ion-like character. mdpi.com Inhibitors are often designed to mimic the transition state or compete with the donor substrate CMP-sialic acid or the acceptor glycan. csuohio.edumpg.de
Preclinical Studies on ST3Gal Inhibitors for Modulating Glycoconjugate Expression
Preclinical studies have investigated the use of ST3Gal inhibitors to modulate the expression of α2,3-sialylated glycoconjugates. For instance, the cell-permeable peracetylated fluorinated sialic acid analogue, P-3Fax-Neu5Ac, acts as a metabolic inhibitor of sialylation. aacrjournals.orgmdpi.com Upon cellular uptake, it is converted to the active inhibitor CMP-3Fax-Neu5Ac, which inhibits sialyltransferases and reduces global sialylation. mdpi.com Studies in murine melanoma cells showed that P-3Fax-Neu5Ac significantly reduced the expression of α2,3-linked sialic acids, as detected by staining with the lectin MALII. aacrjournals.org This reduction in sialylation impaired cell adhesion and migration in vitro and suppressed tumor growth in vivo. aacrjournals.org
Another study in pancreatic ductal adenocarcinoma (PDA) cells demonstrated that treatment with Ac53FaxNeu5Ac (a form of P-3Fax-Neu5Ac) led to a marked reduction in α2,3-SA levels. upf.edu This decrease in sialylation was associated with a reversion of the invasive phenotype and reduced tumor growth in vivo in subcutaneous pancreatic tumors in immunocompetent mice. upf.edu
Some ST3Gal inhibitors, such as soyasaponin I, have been shown to competitively inhibit the binding of CMP-Neu5Ac to ST3GAL1, leading to suppressed levels of α2,3-linked sialic acid on the cell surface. mpg.de In breast cancer cells, treatment with soyasaponin I reduced surface α2,3-sialic acids, resulting in decreased cell migration and stimulated cell adhesion. mpg.de
Targeted Prodrug Strategies for Selective Sialyltransferase Inhibition
To improve the specificity and reduce potential off-target effects of sialyltransferase inhibitors, targeted prodrug strategies are being explored. This involves delivering the inhibitor specifically to target cells, such as cancer cells. For example, formulating P-3Fax-Neu5Ac into nanoparticles coated with antibodies targeting melanoma antigens allowed for targeted delivery of the inhibitor into melanoma cells. researchgate.net This approach resulted in long-term sialic acid blockade within the tumor cells and prevented metastasis formation in a murine lung metastasis model. researchgate.net This highlights the potential of targeted delivery to enhance the therapeutic index of sialyltransferase inhibitors.
Enzymatic Approaches for Modulating α2,3-Sialic Acid Levels
Enzymatic approaches utilize sialidases (also known as neuraminidases) to cleave sialic acid residues from glycoconjugates, thereby reducing α2,3-sialylation levels. Sialidases are enzymes that hydrolyze the glycosidic bonds linking sialic acid to underlying carbohydrates. mdpi.com Some sialidases exhibit specificity for α2,3 linkages. leadgenebio.comtakarabio.com
Preclinical studies have demonstrated the utility of enzymatic removal of α2,3-linked sialic acids. For instance, treatment of cells with α2,3-specific sialidase inhibited infection by certain viruses that utilize α2,3-sialylated glycans as receptors. nih.govpnas.org Reconstitution of desialylated cells with an α2,3-specific sialyltransferase restored susceptibility to infection, supporting the critical role of this linkage. nih.gov
Sialidases can also be used in therapeutic strategies, such as conjugating a sialidase to a tumor-directed antibody to cleave sialoglycans on tumor cells. nih.gov This desialylation can impact immune evasion mechanisms mediated by sialoglycans. nih.gov
Specific α2,3-sialidases, such as SialEXO 23, are available tools that specifically cleave α2,3-linked sialic acids from glycoproteins and glycolipids, allowing for targeted desialylation in research and potentially therapeutic applications. leadgenebio.comtakarabio.comgenovis.com
Rational Design of Glycomimetics for α2,3-Sialylglycan Interactions
Glycomimetics are molecules designed to mimic the structure of glycans or their binding partners to modulate glycan-protein interactions. Rational design of glycomimetics targeting α2,3-sialylglycan interactions aims to interfere with the recognition of α2,3-sialylated structures by specific receptors, such as Siglecs.
P-3Fax-Neu5Ac, discussed earlier as a metabolic inhibitor, can also be considered a glycomimetic that interferes with sialic acid synthesis and presentation, thereby indirectly affecting glycan interactions. aacrjournals.orgresearchgate.netglycomimetics.com Other glycomimetics are designed to directly bind to and block Siglec receptors, preventing their interaction with α2,3-sialylated ligands on cells. mdpi.com
Glycoengineering Strategies for Modulating α2,3-Sialic Acid Expression
Glycoengineering involves manipulating cellular glycosylation pathways to alter the glycan structures expressed on cells or recombinant proteins. Strategies to modulate α2,3-sialic acid expression include genetic manipulation of sialyltransferase expression and metabolic engineering approaches.
Genetic glycoengineering can involve the overexpression or knockout of specific ST3Gal genes to increase or decrease α2,3-sialylation. creative-biolabs.comoup.com For instance, overexpression of α2,3-sialyltransferases, along with β1,4-galactosyltransferase, has been shown to elevate IgG sialylation and galactosylation in CHO cells. creative-biolabs.com Conversely, knockout of endogenous ST3Gal genes can be used to reduce or eliminate α2,3-sialylation. oup.com
Metabolic glycoengineering involves providing cells with modified monosaccharide precursors that are incorporated into glycans, altering their structure. While the provided text doesn't give specific examples for increasing α2,3-sialylation via metabolic engineering, it mentions that increasing intracellular sialic acid precursor levels can potentially counteract the effects of sialylation inhibitors. aacrjournals.org
Glycoengineering is particularly relevant in the production of therapeutic glycoproteins, such as antibodies, where controlling sialylation levels and linkages is important for modulating their pharmacokinetic properties and effector functions. creative-biolabs.comnih.gov
Future Directions and Research Opportunities in α2,3 Sialic Acid Glycobiology
Systems Glycobiology Approaches for Deciphering α2,3-Sialylation Networks
The biosynthesis and presentation of α2,3-sialylated glycans are not the result of a single enzyme's action but rather the outcome of a complex, dynamic network of competing and cooperating enzymes within the Golgi apparatus. researchgate.net A systems-level understanding is therefore essential to decipher how cells regulate their α2,3-sialylation patterns in response to physiological and pathological stimuli.
Systems glycobiology integrates high-throughput experimental data with computational modeling to construct a holistic view of glycan synthesis and function. nih.gov Glycoproteomics, a key experimental arm of this approach, aims to identify and quantify site-specific glycosylation on a proteome-wide scale. nih.gov Methodologies like diagonal chromatography (COFRADIC) are being developed to specifically isolate sialylated glycopeptides from complex biological samples, such as serum, for mass spectrometric analysis. acs.org This allows for the identification of which proteins are α2,3-sialylated and how these modifications change in disease states.
A significant challenge, however, is that the glycan structures are not directly encoded in the genome, but are synthesized by the coordinated action of numerous glycosyltransferases. nih.gov Therefore, experimental data must be integrated with computational models of the glycosylation pathways. nih.govnih.gov Tools like GlycoSim are being developed to allow researchers to simulate glycosylation pathways based on the known specificities of enzymes like the α2,3-sialyltransferases (ST3Gals). nih.gov By inputting data on enzyme expression levels (transcriptomics) and substrate availability, these models can predict the range of possible glycan structures (the glycome) a cell can produce. nih.govnih.gov These in silico predictions can then be validated against experimental data from mass spectrometry, helping to refine our understanding of the rules governing α2,3-sialylation in the Golgi.
| Systems Glycobiology Tool/Approach | Description | Application to α2,3-Sialylation Research |
| Glycoproteomics (e.g., COFRADIC) | A large-scale, mass spectrometry-based analysis of glycoproteins. nih.govacs.org It identifies the specific sites of glycosylation on proteins and the attached glycan structures. | Identifies which proteins carry α2,3-sialylated glycans and quantifies changes in their abundance in different cellular states or in disease. acs.org |
| Lectin Microarrays | High-throughput platforms that use immobilized lectins with known glycan-binding specificities to profile the glycome of cells or tissues. nih.gov Lectins like Maackia amurensis agglutinin (MAA) are specific for α2,3-linked sialic acids. | Rapidly profiles the overall abundance of α2,3-sialylated structures on cell surfaces or in biological fluids, providing a snapshot of the cellular sialome. nih.gov |
| Computational Pathway Modeling (e.g., GlycoSim) | In silico simulation of glycan biosynthesis pathways based on the known kinetics and specificities of glycosyltransferases. nih.govnih.gov | Predicts the repertoire of α2,3-sialylated structures a cell can synthesize based on its expressed set of sialyltransferases and other enzymes. nih.gov Allows for in silico knockout experiments to understand the specific contribution of each ST3Gal enzyme. |
| Integrated 'Omics' Analysis | Combines data from genomics, transcriptomics, proteomics, and glycomics to build comprehensive models of cellular processes. | Correlates the expression levels of ST3Gal genes with the observed α2,3-sialylated glycan profiles to understand the regulatory networks controlling sialylation. |
Evolutionary Perspectives on α2,3-Sialic Acid Linkages and Functional Diversification
The presence of sialic acids is a key feature of the deuterostome lineage, which includes vertebrates. nih.gov The enzymes responsible for creating the α2,3-linkage, the β-galactoside α2,3-sialyltransferases (ST3Gals), have undergone a complex evolutionary history involving gene duplication and loss, leading to a family of enzymes with distinct substrate specificities and expression patterns. nih.govnih.gov This diversification has been a major driving force in the evolution of vertebrate-specific biological functions.
Phylogenetic analyses have revealed that the ST3Gal family in vertebrates is organized into distinct groups, with ten subfamilies identified that likely arose from genome duplication events at the base of the vertebrate lineage. nih.gov For example, the ST3Gal family includes enzymes that preferentially sialylate different underlying glycan structures:
ST3Gal I and ST3Gal II primarily act on type 3 disaccharides found on O-glycans and gangliosides. nih.gov
ST3Gal III, ST3Gal IV, and ST3Gal VI prefer type 1 or type 2 disaccharides, leading to the synthesis of important structures like the Sialyl-Lewisx antigen. nih.govfrontiersin.org
ST3Gal V is mainly involved in the synthesis of gangliosides like GM3. nih.gov
The evolutionary history of this enzyme family is marked by both the expansion of subfamilies and lineage-specific gene losses. nih.gov For instance, while some ST3Gal subfamilies are widely distributed from fish to humans, others have been lost in certain tetrapod lineages. nih.gov This suggests that the α2,3-sialylation machinery has been dynamically shaped by the specific evolutionary pressures faced by different vertebrate groups.
This functional diversification of α2,3-sialyltransferases has had profound consequences. The different α2,3-sialylated structures they create serve as ligands for a wide range of endogenous lectins (like Siglecs) and are also exploited by pathogens. The dynamic interplay between host sialyltransferases and viral receptor-binding proteins, such as the hemagglutinin of influenza virus, is a classic example of co-evolution, where changes in host cell surface α2,3-sialylation influence viral tropism and drive viral evolution. nih.gov Understanding the evolutionary trajectory of α2,3-sialylation provides a framework for comprehending its diverse roles in immunity, development, and host-pathogen interactions across the animal kingdom.
| ST3Gal Subfamily | Primary Substrate Type(s) | Key Biological Roles/Products | Evolutionary Conservation |
| ST3Gal I / II | Type 3 (Galβ1-3GalNAc) on O-glycans; Glycolipids | Synthesis of sialyl-T antigen; Ganglioside biosynthesis (e.g., GD1a, GT1b). nih.govfrontiersin.org | Widely distributed in vertebrates. nih.gov |
| ST3Gal III / IV / VI | Type 1 (Galβ1-3GlcNAc) & Type 2 (Galβ1-4GlcNAc) on N- and O-glycans | Synthesis of Sialyl-Lewisx and Sialyl-Lewisa, critical for selectin-mediated cell adhesion in the immune system. nih.govplos.org | Widely distributed, though ST3Gal VI is absent in teleost fish. nih.gov |
| ST3Gal V | Lactosylceramide (Lac-Cer) | Key enzyme in the biosynthesis of major gangliosides (e.g., GM3). nih.govfrontiersin.org | Widely distributed from fish to humans. nih.gov |
Innovations in Analytical and Synthetic Technologies for α2,3-Sialic Acid Research
Progress in understanding the roles of α2,3-sialylated glycans is intrinsically linked to our ability to detect, characterize, and synthesize them. The coming years promise significant innovations in both analytical and synthetic technologies, which will provide unprecedented tools for glycobiology research.
Analytical Technologies: Mass spectrometry (MS) is at the forefront of glycan analysis. A major challenge has been the differentiation of sialic acid linkage isomers (e.g., α2,3 vs. α2,6), as they have the same mass. Recent MS-based strategies are overcoming this hurdle. Methods using electron-activated dissociation can cleave glycosidic bonds in a way that is dependent on the linkage type, allowing for isomer differentiation without chemical derivatization. chromatographyonline.com Alternatively, linkage-specific chemical derivatization strategies, such as alkylamidation or the GLAMS (Glycosyltransferase Labeling Assisted Mass Spectrometry) approach, introduce a mass tag that distinguishes α2,3- from α2,6-linked sialic acids, enabling their unambiguous identification in complex mixtures. researchgate.netnih.gov
Glycan arrays are another powerful tool for high-throughput analysis of glycan-protein interactions. nih.govcreative-biolabs.com Innovations in this area include the development of cell-based glycan arrays, where glycosyltransferases are used to modify the surface of cells, presenting glycans in a more physiologically relevant context. pnas.orgechemi.com These arrays can be used to screen for proteins or pathogens that bind specifically to α2,3-sialylated structures.
Synthetic Technologies: The structural complexity of glycans makes their chemical synthesis challenging. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the specificity of enzymatic reactions, have become a powerful strategy. nih.gov For example, a chemically synthesized glycan core can be sialylated in a final step using a recombinant α2,3-sialyltransferase to produce a homogenous product. nih.gov Furthermore, automated glycan assembly (AGA) is streamlining the synthesis of complex oligosaccharides. researchgate.netfu-berlin.de While the inclusion of sialic acids in AGA remains a challenge, hybrid approaches combining automated synthesis of the glycan backbone with a final enzymatic sialylation step are proving effective. fu-berlin.de These advancing synthetic technologies are crucial for producing the well-defined glycan standards needed for analytical studies and for creating the probes and inhibitors required to dissect the biological functions of α2,3-sialylated glycans.
| Technology | Principle | Advantage for α2,3-Sialic Acid Research |
| Electron-Activated Dissociation (EAD) MS | A mass spectrometry fragmentation technique that cleaves glycosidic bonds, producing fragment patterns that are unique to the sialic acid linkage. chromatographyonline.com | Allows for the differentiation of α2,3- and α2,6-sialic acid linkages on glycopeptides without prior chemical derivatization. chromatographyonline.com |
| Linkage-Specific Derivatization MS | Chemical modification of sialic acids that is dependent on the linkage type (e.g., alkylamidation), adding a unique mass tag for MS detection. researchgate.netceek.jp | Provides robust and unambiguous identification and quantification of linkage isomers in complex glycomic samples. |
| Cell-Based Glycan Arrays | Genetically engineered cells are used to display specific glycan structures, including α2,3-sialosides, in their natural membrane environment. pnas.orgechemi.com | Enables the study of glycan-protein interactions in a more physiologically relevant context compared to traditional printed arrays. pnas.org |
| Chemoenzymatic Synthesis | A hybrid approach that uses chemical methods to synthesize a core glycan structure, followed by the use of specific enzymes (e.g., ST3Gal) to add the terminal α2,3-sialic acid. nih.gov | Provides highly efficient and stereospecific synthesis of complex α2,3-sialylated glycans that are difficult to produce by purely chemical means. |
| Automated Glycan Assembly (AGA) | A solid-phase synthesis method that automates the stepwise addition of monosaccharide building blocks to create complex oligosaccharides. researchgate.net | Accelerates the synthesis of glycan backbones that can then be used as substrates for enzymatic α2,3-sialylation. |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for identifying Neu(a2-3)Gal in glycoconjugates, and how do they ensure reproducibility?
- Methodological Answer : this compound is typically identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, high-resolution tandem MS (e.g., MALDI-TOF/TOF) is employed to fragment glycans and confirm the α2-3 linkage via diagnostic ions. NMR spectroscopy distinguishes the linkage through characteristic chemical shifts (e.g., Neu5Ac H3ax protons at ~1.8 ppm). To ensure reproducibility, protocols must detail instrument calibration, sample preparation (e.g., desialylation controls), and reference standards. Cross-validation with linkage-specific antibodies (e.g., Maackia amurensis lectin) is recommended .
Q. How does this compound contribute to cellular recognition processes in baseline models?
- Methodological Answer : this compound’s role in receptor binding (e.g., influenza virus hemagglutinin) is studied using glycan microarray assays. Researchers immobilize synthetic this compound-terminated glycans on slides and measure binding affinity via fluorescence-labeled probes. Negative controls (e.g., α2-6-linked analogs) and knockout cell lines (e.g., ST3GAL4-deficient models) are critical to isolate specific interactions. Data should be normalized to background signal and validated with SPR (surface plasmon resonance) for kinetic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported abundance levels of this compound across glycomic studies?
- Methodological Answer : Discrepancies often arise from motif deduplication errors or variation in sample preparation. For example, "Neu5Ac(a2-3)Gal" may be conflated with broader sialylation patterns in datasets. A robust approach involves:
- Deduplication : Use tools like GlyCompare’s
clean_up_heatmapfunction to collapse redundant motifs . - Metadata standardization : Report extraction methods (e.g., enzymatic vs. chemical release), chromatography conditions, and ionization efficiency adjustments in MS.
- Statistical harmonization : Apply batch-effect correction algorithms (e.g., ComBat) when pooling data from multiple studies .
Q. What experimental designs mitigate challenges in quantifying this compound in complex biological matrices (e.g., serum)?
- Methodological Answer : Key considerations include:
- Pre-fractionation : Use lectin-affinity chromatography (e.g., Maackia amurensis lectin) to enrich this compound-containing glycans before MS analysis.
- Isotopic labeling : Incorporate heavy-isotope tags (e.g., C-labeled sialic acid) for internal standardization.
- Multi-platform validation : Cross-check results with CE-LIF (capillary electrophoresis-laser-induced fluorescence) and HPLC-ESI-MS/MS .
Q. How can structural ambiguities between this compound and isomeric variants be resolved?
- Methodological Answer : To distinguish this compound from α2-6-linked analogs:
- Enzymatic profiling : Treat samples with linkage-specific neuraminidases (e.g., Sialidase S for α2-3 specificity).
- Advanced MS/MS : Monitor diagnostic ions like the fragment (m/z 306 for α2-3) in negative-ion mode.
- Cryo-EM/MD simulations : Resolve 3D conformational details in receptor-bound states .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing this compound’s heterogeneity in tissue-specific glycosylation?
- Methodological Answer :
- Hierarchical clustering : Group tissues by glycan profiles using Euclidean distance metrics.
- Differential abundance testing : Apply non-parametric tests (e.g., Mann-Whitney U with FDR correction) to compare motif levels.
- Machine learning : Train Random Forest models to identify tissue-specific glyco-signatures, using permutation importance for feature selection .
Q. How should researchers address limitations in detecting low-abundance this compound motifs in single-cell studies?
- Methodological Answer :
- Signal amplification : Use tyramide-based amplification in fluorescence-activated cell sorting (FACS).
- Nanopore sequencing : Implement direct RNA-seq with sialidase-treated samples to capture intact glycans.
- Sensitivity thresholds : Report limit of detection (LOD) and use imputation methods (e.g., K-nearest neighbors) for missing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
